molecular formula C7H6N2S B030445 2-Aminobenzothiazole CAS No. 136-95-8

2-Aminobenzothiazole

Cat. No.: B030445
CAS No.: 136-95-8
M. Wt: 150.20 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Industrial Production Methods: In industrial settings, the synthesis of benzo[d]thiazol-2-amine often involves the reaction of phenylthiourea with sulfur chloride. This process typically requires careful control of temperature and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Aminobenzimidazole
  • 2-Aminobenzoxazole
  • 2-Aminothiazole

Comparison: While all these compounds share a similar heterocyclic structure, benzo[d]thiazol-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring. This dual presence allows for a broader range of chemical reactivity and biological activity. For instance, benzo[d]thiazol-2-amine derivatives often exhibit stronger antimicrobial and anticancer properties compared to their benzimidazole and benzoxazole counterparts .

Properties

IUPAC Name

1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
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InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
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Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID1024467
Record name 2-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
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Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
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Density

0.5 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.000112 [mmHg]
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Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS No.

136-95-8
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Melting Point

270 °F (NTP, 1992), 132 °C
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Synthesis routes and methods I

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
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Synthesis routes and methods II

Procedure details

If the desired 2-amino benzenethiol 8-scheme 3 is not commercially available it can be synthesized by reaction of the phenyl aniline with the thiocyanate anion in the presence of an oxidant(like bromine) to produce the 2-amino benzthiazole 7-scheme: 3. This thiazole can then be hydrolyzed to the desired 2-amino benzenethiol 8-scheme with a strong base like NaOH in a protic solvent (i.e., EtOH).
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Synthesis routes and methods III

Procedure details

280 mg of 1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea, 2 cm3 of dimethyl sulphoxide and 240 mg of potassium carbonate are introduced, at 20° C., in a microwave tube equipped with a magnetic stirrer. The suspension thus obtained is stirred for 5 minutes before the addition of 200 mg of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine. The reaction mixture is then heated in a microwave oven for 10 minutes at 190° C., and then poured into 100 cm3 of water. The resulting mixture is stirred for 30 minutes under cold conditions. The solid is filtered off, washed with 3×100 cm3 of water and then spin-filter-dried. The brown powder thus obtained is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia). A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions containing the expected product (to improve solubility). The fractions are combined and concentrated under reduced pressure. The oil thus obtained is taken up with 20 cm3 of a saturated aqueous solution of hydrogen carbonate (pH 8-9). The precipitate formed is filtered off and then washed with 3×20 cm3 of water and dried under vacuum. 120 mg of 6-{[6-(1-methyl-1H)-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-amine are thus obtained in the form of a light brown solid.
Name
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole
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2-Aminobenzothiazole
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2-Aminobenzothiazole
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2-Aminobenzothiazole
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2-Aminobenzothiazole
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2-Aminobenzothiazole
Customer
Q & A

Q1: How do 2-aminobenzothiazole derivatives exert their biological effects?

A1: 2-Aminobenzothiazoles exhibit a wide range of biological activities. Their mechanisms of action are diverse and often depend on the specific substituents attached to the core structure. For example, some derivatives suppress prostaglandin E2 (PGE2) generation, a key mediator of inflammation, by inhibiting cyclooxygenase (COX) enzymes []. Others have shown potent antibacterial activity by inhibiting DNA gyrase B, an essential bacterial enzyme [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects are specific to the targeted pathway:

  • COX inhibition: Reduces the production of prostaglandins, leading to anti-inflammatory effects [, ].
  • DNA gyrase B inhibition: Disrupts bacterial DNA replication and repair, leading to bacterial cell death [].

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:

    Q4: What is known about the stability and compatibility of this compound in various material applications?

    A4: this compound derivatives have been incorporated into polymeric materials, such as polyvinylidene fluoride (PVDF) membranes, for water purification []. The stability and performance of these materials depend on the specific derivative and the polymer matrix. Further research is needed to fully explore material compatibility and long-term stability.

    Q5: Can 2-aminobenzothiazoles act as catalysts?

    A5: While 2-aminobenzothiazoles are not typically used as catalysts themselves, they can be incorporated into covalent organic frameworks (COFs) to create heterogeneous catalysts []. For example, a phenanthroline-decorated COF containing this compound units effectively catalyzes the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates in water [].

    Q6: How is computational chemistry used in this compound research?

    A6: Computational methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are valuable tools in this compound research [, ]. These techniques help:

      Q7: How do structural modifications of this compound affect its biological activity?

      A7: Substitutions at various positions on the benzothiazole ring significantly influence the pharmacological profile:

      • N-Acylation or N-alkylation: Can enhance anti-inflammatory activity and PGE2 suppression [].
      • Substitution at the 5-position: Impacts physicochemical properties, antibacterial spectrum, and inhibitory potency [].
      • Introduction of various amines and piperazine moieties: Influences anticancer activity against lung and breast cancer cell lines [].

      Q8: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound derivatives?

      A8: Specific formulation strategies depend on the intended application and the physicochemical properties of the derivative. Common approaches include:

        Q9: What SHE (Safety, Health, and Environment) considerations are relevant to this compound research and development?

        A9: Researchers must adhere to relevant SHE regulations and guidelines for handling chemicals, conducting experiments, and disposing of waste. This includes:

          Q10: How is quality control ensured during the synthesis and formulation of this compound derivatives?

          A10: Quality control is crucial for ensuring the safety and efficacy of this compound-based products. Key aspects include:

          • Analytical method validation: To ensure accuracy, precision, and specificity of analytical methods used for characterization and quantification [].
          • Quality by Design (QbD): To build quality into the development process and minimize variability [].
          • Metal complexation: Formation of coordination polymers with various metals, potentially leading to materials with interesting properties [, , ].
          • Crystal structure determination: Understanding the solid-state arrangement of this compound and its complexes can provide insights into their properties and reactivity [, ].
          • Theoretical studies: Computational methods are used to investigate the tautomerism of this compound and its derivatives, providing a deeper understanding of their reactivity [].

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